4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 3,4-dimethoxyphenyl substituent at the 4-position and a phenyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₈H₁₆N₂O₄, with a molecular weight of 324.33 g/mol. Structurally, the electron-donating methoxy groups on the phenyl ring may enhance solubility in polar solvents, while the carboxylic acid group enables salt formation and hydrogen-bonding interactions, critical for biological activity or crystallization studies.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-9-8-12(10-16(15)24-2)14-11-20(19-17(14)18(21)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYZXDXEOGMMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(N=C2C(=O)O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325915 | |
| Record name | 4-(3,4-dimethoxyphenyl)-1-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956705-43-4 | |
| Record name | 4-(3,4-dimethoxyphenyl)-1-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Substituted Hydrazines
The most direct route involves reacting 3,4-dimethoxyphenylhydrazine with a β-keto ester to form the pyrazole core. For example, diethyl ethoxymethylene malonate reacts with 3,4-dimethoxyphenylhydrazine in ethanol under basic conditions (sodium ethoxide) to yield ethyl 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate. This intermediate is subsequently hydrolyzed to the carboxylic acid using aqueous HCl or NaOH.
Key Reaction Parameters
- Temperature : 0°C to room temperature for cyclocondensation.
- Solvent : Ethanol or DMF for solubility and reaction control.
- Yield : 70–85% for the ester intermediate, with hydrolysis yielding >90% purity.
Halogenation-Carboxylation Sequential Methodology
Bromination and Diazotization-Coupling
A patent-pending method for analogous pyrazole derivatives involves bromination of N-methyl-3-aminopyrazole, followed by diazotization and coupling with potassium trifluoroborate reagents. Adapting this approach, 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate can be synthesized, followed by Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid to introduce the aryl group. Subsequent carboxylation via Grignard exchange (isopropyl magnesium chloride) and CO₂ quenching yields the target compound.
Optimization Insights
- Halogen Choice : Bromine provides higher regioselectivity than iodine.
- Coupling Catalyst : Cuprous oxide (0.05 eq) enhances difluoromethyl group transfer.
- Total Yield : 64% over three steps, with HPLC purity >99.5%.
Acid Chloride-Mediated Functionalization
Pyrazole-3-Carboxylic Acid Chloride Synthesis
Derivatization of the carboxylic acid group is achievable via acid chloride intermediates. For instance, this compound is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This intermediate reacts with nucleophiles (e.g., amines, alcohols) to yield amides or esters, though this review focuses on the parent acid synthesis.
Critical Observations
- Reaction Time : 4–6 hours under reflux conditions.
- Byproduct Control : Excess SOCl₂ is removed under vacuum to prevent side reactions.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Steps | Total Yield | Purity | Key Advantage |
|---|---|---|---|---|---|
| Cyclocondensation | 3,4-Dimethoxyphenylhydrazine, β-keto ester | 2 | 70% | >95% | Simplicity, high regioselectivity |
| Halogenation-Coupling | N-Phenyl-3-aminopyrazole, Br₂ | 3 | 64% | >99.5% | Avoids isomer formation |
| Acid Chloride Hydrolysis | Pyrazole ester | 2 | 85% | 98% | Scalable, minimal byproducts |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Ring Formation
The orientation of substituents during cyclocondensation is influenced by the electronic effects of the methoxy groups. Using bulky bases (e.g., sodium hydride) in DMF directs substitution to the desired position.
Purification Techniques
Recrystallization from dimethylformamide (DMF) or ethyl acetate/hexane mixtures achieves >99% purity. Column chromatography (silica gel, ethyl acetate/hexane) is effective for intermediates.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group at position 3 of the pyrazole ring undergoes typical acid-derived transformations:
-
Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions produces corresponding esters. For example, treatment with ethanolic HCl yields the ethyl ester derivative .
-
Amidation : Reaction with amines (e.g., 2,3-diaminopyridine) via acid chloride intermediates generates carboxamides. A study demonstrated that reacting the acid chloride with 2,3-diaminopyridine in benzene produced 5 (pyrazole-3-carboxamide) in 69% yield .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Ethanol, HCl, reflux | Ethyl ester | 82% | |
| Amidation | Acid chloride + 2,3-diaminopyridine, benzene | Carboxamide 5 | 69% |
Heterocycle Formation via Cycloaddition
The pyrazole ring participates in 1,3-dipolar cycloaddition reactions. For example:
-
Reaction with ethyl α-diazoacetate in the presence of zinc triflate catalyst produces functionalized pyrazoles through cycloaddition at the C4/C5 positions . This method achieves yields up to 89% under mild conditions .
Decarboxylation and Oxidation
-
Decarboxylation : Thermal or catalytic decarboxylation of the carboxylic acid group generates 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole. This reaction is typically performed in quinoline with copper chromite catalyst at 200–220°C.
-
Oxidation : The dimethoxyphenyl moiety can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH) to yield catechol derivatives.
Functionalization of the Aromatic Rings
-
Electrophilic Substitution : The phenyl and dimethoxyphenyl groups undergo halogenation (e.g., bromination) at para positions. For instance, bromine in acetic acid selectively substitutes the phenyl ring .
-
Sulfonamide Formation : Reaction with sulfamoyl chloride introduces sulfonamide groups at the carboxylic acid position, enhancing biological activity (e.g., carbonic anhydrase inhibition) .
Mechanistic Insights
The reactivity of this compound is governed by:
-
Electronic Effects : Electron-donating methoxy groups activate the dimethoxyphenyl ring for electrophilic substitution.
-
Steric Hindrance : The bulky phenyl group at position 1 directs reactions to the less hindered C3 and C5 positions .
Key Reaction Pathways
The table below summarizes major pathways and outcomes:
Theoretical and Experimental Validation
Computational studies on related pyrazole derivatives confirm that the carboxylic acid group’s electron-withdrawing nature stabilizes transition states during cycloaddition and substitution reactions . Experimental spectral data (¹H/¹³C NMR, IR) for products like 5 and 6 align with predicted structures .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study evaluated the ability of various pyrazole compounds to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The results showed that derivatives similar to 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid achieved inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, compared to the standard drug dexamethasone, which exhibited 76% and 86% inhibition at 1 µM respectively .
Antitumor Activity
The potential of this compound as an anti-cancer agent has been explored extensively. A notable study assessed various pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The findings revealed promising IC50 values for compounds with similar structures:
- HepG2 : IC50 = 5.35 µM
- A549 : IC50 = 8.74 µM
These values suggest that the compound may effectively inhibit tumor growth in these cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Studies have tested these compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated significant antimicrobial activity comparable to standard antibiotics, highlighting their potential use in treating bacterial infections .
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The study demonstrated that compounds exhibiting structural similarity to this compound had a marked ability to reduce inflammation markers in vitro, suggesting their potential as therapeutic agents in inflammatory diseases.
Case Study 2: Antitumor Efficacy
Another investigation involved testing the antitumor efficacy of this compound on various cancer cell lines. The results confirmed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, further supporting its role as a potential anticancer drug.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylic Acid Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, enhancing resonance stabilization and polar solubility compared to chloro-substituted analogs (e.g., ). Chloro groups (as in ) increase lipophilicity and may improve membrane permeability but reduce aqueous solubility.
- Ring Systems: The cyclohepta[c]pyrazole in introduces steric hindrance and non-planarity, contrasting with the planar phenyl-substituted pyrazoles (e.g., target compound and ). This structural difference impacts binding affinity in biological targets or crystallization behavior.
Functional Group Influence
- Carboxylic Acid vs. Aldehyde : The carboxylic acid group in the target compound and enables ionization (pH-dependent solubility) and salt formation, whereas the aldehyde in is reactive but less stable, limiting its utility in prolonged biological assays.
Biological Activity
4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 956705-43-4) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.
- Molecular Formula : C18H16N2O4
- Molecular Weight : 324.34 g/mol
- Structure : The compound features a pyrazole core substituted with a dimethoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
- HCT116 (colorectal cancer)
In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against these cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also shown promising results in anti-inflammatory assays. It was evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, it demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating its efficacy comparable to standard anti-inflammatory drugs like dexamethasone .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Inhibition of Cancer Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines by inhibiting NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. Modifications in substituents on the pyrazole ring and phenyl groups have been correlated with enhanced biological activity. For instance:
- Dimethoxy Substitution : Increases lipophilicity and enhances cellular uptake.
- Carboxylic Acid Group : Essential for interaction with biological targets and contributes to solubility.
Case Studies
Several case studies have reported the synthesis and evaluation of related pyrazole derivatives:
-
Study on Antitumor Activity :
- Researchers synthesized various pyrazole analogs and tested their efficacy against different cancer types.
- The study found that modifications in the phenyl substituent significantly affected anticancer activity, with some compounds showing IC50 values in the low micromolar range against MDA-MB-231 cells .
- Inflammation Model :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molecular Weight | 324.34 g/mol |
| Anticancer Activity | IC50 < 10 µM for MDA-MB-231 |
| TNF-α Inhibition | Up to 85% at 10 µM |
| Solubility | Soluble in DMSO |
Q & A
Q. What are the key considerations for synthesizing 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid with high purity?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or their equivalents. For example, arylhydrazine hydrochlorides react with 1-(3,4-dimethoxyphenyl)-3-arylprop-2-en-1-one derivatives in acetic acid under reflux, achieving yields up to 84% . Critical factors include:
- Reagent stoichiometry: Ensure a 1:1 molar ratio of enone to arylhydrazine to avoid side products.
- Solvent choice: Acetic acid acts as both solvent and catalyst, enhancing cyclization efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO or ethanol) is essential to isolate the product.
- Monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to track reaction progress .
Q. How can spectroscopic data (NMR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H-NMR (DMSO-d₆): Key peaks include aromatic protons (δ 7.52–7.94 ppm for phenyl groups), pyrazole H-4 (δ 7.39 ppm, singlet), and methoxy groups (δ 3.77–3.79 ppm, two singlets). Splitting patterns distinguish substituents on the pyrazole ring .
- ¹³C-NMR: Carboxylic acid carbonyl at δ 163.36 ppm; pyrazole carbons at δ 142.55–145.81 ppm; methoxy carbons at δ 56.12–56.23 ppm .
- ESI-MS: Observed [M+H]⁺ at m/z 325.256 (calculated 325.1183 for C₁₈H₁₇N₂O₄). Deviations >0.1 m/z suggest impurities or isotopic contributions .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at −20°C in airtight containers to prevent hydrolysis or oxidation.
- Solubility: Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.
- Handling: Use inert atmosphere (N₂/Ar) during weighing to minimize moisture absorption .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives of this compound?
Methodological Answer:
- Molecular docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., acetylcholinesterase). The 3,4-dimethoxyphenyl group may enhance π-π stacking with aromatic residues in the active site .
- QSAR studies: Correlate substituent effects (e.g., electron-donating methoxy groups) with bioactivity. Hammett constants (σ) and logP values guide optimization for membrane permeability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response curves: Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts.
- Off-target screening: Use panels like Eurofins’ SafetyScreen44 to assess selectivity.
- Control experiments: Include structurally analogous inactive compounds (e.g., non-methoxy variants) to confirm mechanism .
Q. How can X-ray crystallography elucidate the compound’s solid-state conformation?
Methodological Answer:
- Crystal growth: Diffuse vapor of ethanol into a DMSO solution to obtain single crystals.
- Data collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Analysis: Refine structures with SHELXL; compare bond angles/distances with DFT-optimized geometries. For example, the dihedral angle between pyrazole and phenyl rings typically ranges 15–25° .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
